molecular formula C15H11F3O3 B1328845 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1040038-41-2

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

Cat. No.: B1328845
CAS No.: 1040038-41-2
M. Wt: 296.24 g/mol
InChI Key: NIXGYHZVZPJAAN-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a benzoic acid core

Preparation Methods

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl alcohol and 2-hydroxybenzoic acid.

    Reaction Conditions: The benzyl alcohol is first converted to its corresponding benzyl bromide using phosphorus tribromide. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a base such as potassium carbonate to form the desired ether linkage.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., potassium carbonate). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions, especially those involving fluorinated compounds.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its trifluoromethyl group imparts desirable properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The benzoic acid moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid can be compared with other similar compounds, such as:

    3-(Trifluoromethyl)benzoic acid: This compound lacks the benzyl ether linkage but shares the trifluoromethyl group, making it useful for studying the effects of this functional group in isolation.

    2-(Trifluoromethyl)benzoic acid: Similar to the target compound but with the trifluoromethyl group directly attached to the benzoic acid core, providing insights into the influence of different substitution patterns.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, offering a comparison of the effects of multiple fluorinated groups on chemical properties and reactivity.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGYHZVZPJAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649310
Record name 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040038-41-2
Record name 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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